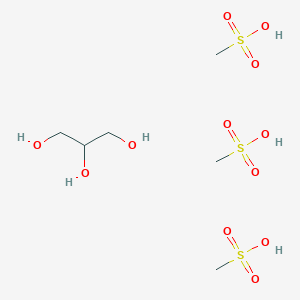![molecular formula C9H9NO3 B12338038 (E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime](/img/structure/B12338038.png)
(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is an organic compound with the molecular formula C9H9NO3 It is a derivative of ethanone, featuring a benzodioxole ring and an oxime functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反应分析
Types of Reactions
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
科学研究应用
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals
作用机制
The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
Ethanone, 1-(1,3-benzodioxol-5-yl)-: Lacks the oxime group, resulting in different chemical reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)ethan-1-ol: Contains a hydroxyl group instead of an oxime, leading to different physical and chemical properties.
1-(1,3-Benzodioxol-5-yl)-2-nitroethane:
Uniqueness
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is unique due to the presence of both the benzodioxole ring and the oxime functional group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
(NE)-N-[1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,11H,5H2,1H3/b10-6+ |
InChI 键 |
BDSUJNDSNUKNAU-UXBLZVDNSA-N |
手性 SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CC(=NO)C1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B12337960.png)
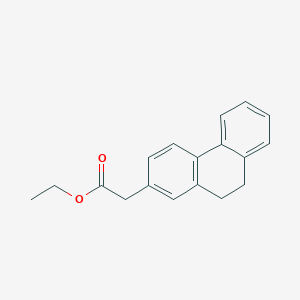
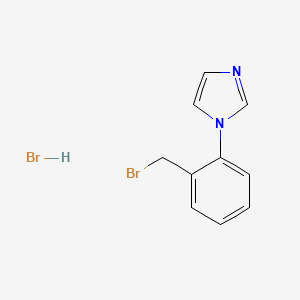
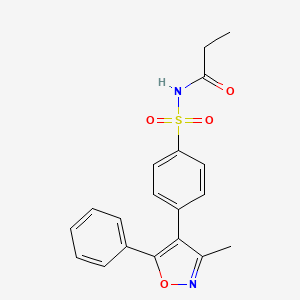
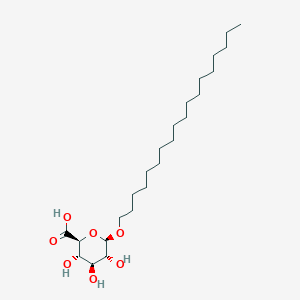
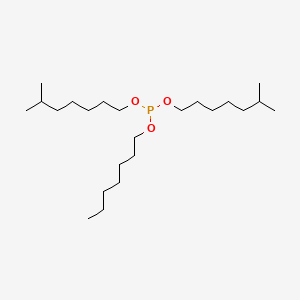
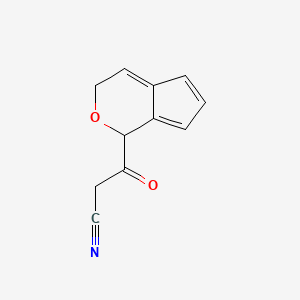
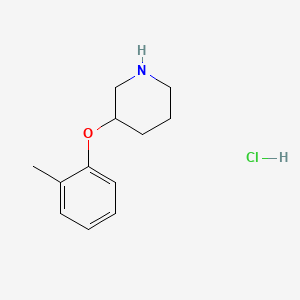
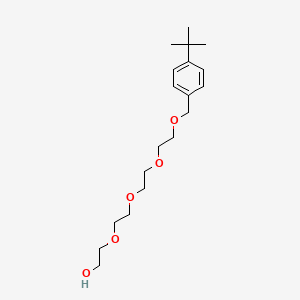
![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
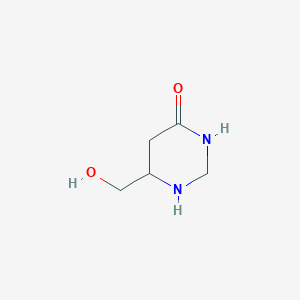
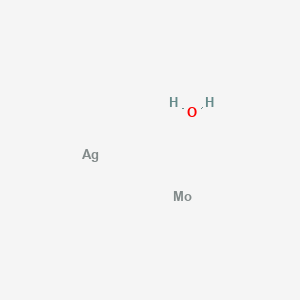
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
